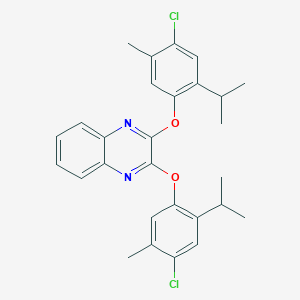![molecular formula C9H10BrN5 B503602 N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE](/img/structure/B503602.png)
N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound characterized by the presence of a bromobenzyl group attached to a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE typically involves the reaction of 3-bromobenzyl chloride with 1-methyl-1H-tetrazol-5-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides and reduced forms, respectively .
Applications De Recherche Scientifique
N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit cancer cell proliferation.
Biology: It is used in studies related to cellular microtubules and their dynamics.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with molecular targets such as tubulin. The compound binds to tubulin, disrupting its structure and inhibiting microtubule polymerization. This leads to the inhibition of cell division and proliferation, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-bromobenzyl) noscapine: A similar compound with anticancer properties.
N-benzyltryptamines: Compounds with similar structural features and biological activities.
Uniqueness
N-[(3-BROMOPHENYL)METHYL]-1-METHYL-1,2,3,4-TETRAZOL-5-AMINE is unique due to its specific combination of a bromobenzyl group and a tetrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C9H10BrN5 |
|---|---|
Poids moléculaire |
268.11g/mol |
Nom IUPAC |
N-[(3-bromophenyl)methyl]-1-methyltetrazol-5-amine |
InChI |
InChI=1S/C9H10BrN5/c1-15-9(12-13-14-15)11-6-7-3-2-4-8(10)5-7/h2-5H,6H2,1H3,(H,11,12,14) |
Clé InChI |
RWHPXERJMCWKMA-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)NCC2=CC(=CC=C2)Br |
SMILES canonique |
CN1C(=NN=N1)NCC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorophenyl)-N'-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}urea](/img/structure/B503520.png)

![6-chloro-2-{4-nitrobenzyl}[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B503524.png)
![N-(1-benzyl-1H-benzimidazol-2-yl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B503526.png)

![[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetonitrile](/img/structure/B503528.png)
![1-[(5-amino-1-{3-nitrophenyl}-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B503529.png)
![5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B503531.png)
![2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B503534.png)
![5-amino-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B503536.png)
![5-nitro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine](/img/structure/B503539.png)
![7-chloro-2-(cinnamylsulfanyl)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B503542.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-1-[4-(3-chlorophenyl)piperazin-1-yl]ethanone](/img/structure/B503545.png)
